Antimalarial agent 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

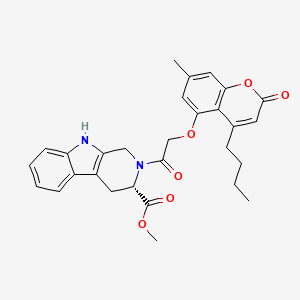

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H30N2O6 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

methyl (3S)-2-[2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxyacetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C29H30N2O6/c1-4-5-8-18-13-27(33)37-25-12-17(2)11-24(28(18)25)36-16-26(32)31-15-22-20(14-23(31)29(34)35-3)19-9-6-7-10-21(19)30-22/h6-7,9-13,23,30H,4-5,8,14-16H2,1-3H3/t23-/m0/s1 |

InChI Key |

USKDWDUNHJEKIJ-QHCPKHFHSA-N |

Isomeric SMILES |

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CC4=C(C[C@H]3C(=O)OC)C5=CC=CC=C5N4 |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Antimalarial Agent 15: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Antimalarial Agent 15, also identified as Compound 4e. This molecule, a novel thiosemicarbazone derivative, has demonstrated significant potential as a parasite inhibitor, marking it as a compound of interest in the ongoing search for new and effective antimalarial therapies. This document details the synthetic pathway, experimental protocols for its creation and evaluation, and summarizes its known biological activity, offering a foundational resource for researchers in the field of antimalarial drug development.

Discovery and Biological Activity

This compound, structurally identified as Salicylaldehyde, 4-(p-iodophenyl)-3-thiosemicarbazone, emerged from a study focused on synthesizing novel thiosemicarbazone derivatives with potential antimalarial properties. While a commercial supplier, MedChemExpress, reports a potent in vitro activity against Plasmodium falciparum 3D7 with an IC50 of 20 nM, the primary peer-reviewed literature currently available focuses on its in vivo efficacy.[1][2][3] It is important to note that the in vitro IC50 value has not been independently verified in the cited academic publication. The compound has been shown to exhibit no cytotoxicity against mammalian cells up to a concentration of 30 μM.[1]

A key study published in the Arabian Journal of Chemistry detailed the in vivo antimalarial activity of Compound 4e in a four-day suppressive test in mice infected with Plasmodium. The results, as summarized in the table below, demonstrate a significant, dose-dependent inhibition of parasite growth.

Table 1: In Vivo Antimalarial Activity of this compound (Compound 4e)

| Dosage (mg/kg/day) | Parasite Growth Inhibition (%) |

| 3 | 88.1 |

| 9 | 90.7 |

| 27 | 92.6 |

Data sourced from "Novel thiosemicarbazones derivatives bearing aromatic iodine moiety: Design, synthesis and anti-malarial activity" in the Arabian Journal of Chemistry.

Synthesis of this compound (Compound 4e)

The synthesis of this compound is a multi-step process commencing from p-iodophenylamine. The general synthetic scheme is outlined below, followed by a detailed experimental protocol as described in the primary literature.

Diagram 1: Synthesis Workflow for this compound (Compound 4e)

Caption: Synthetic pathway of this compound.

Experimental Protocols

The following protocols are adapted from "Novel thiosemicarbazones derivatives bearing aromatic iodine moiety: Design, synthesis and anti-malarial activity".

1. Synthesis of p-Iodophenyl isothiocyanate:

-

To a solution of p-iodophenylamine in chloroform, an equimolar amount of carbon disulfide is added.

-

The mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure to yield p-iodophenyl isothiocyanate.

2. Synthesis of 4-(p-Iodophenyl)thiosemicarbazide:

-

p-Iodophenyl isothiocyanate is dissolved in ethanol.

-

An equimolar amount of hydrazine hydrate is added dropwise with stirring.

-

The reaction mixture is refluxed for 3 hours.

-

Upon cooling, the solid precipitate of 4-(p-iodophenyl)thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

3. Synthesis of Salicylaldehyde, 4-(p-iodophenyl)-3-thiosemicarbazone (Compound 4e):

-

A solution of 4-(p-iodophenyl)thiosemicarbazide in ethanol is prepared.

-

An equimolar amount of salicylaldehyde is added to the solution.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The mixture is refluxed for 4 hours.

-

The reaction is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized from ethanol to afford the pure product.

Characterization Data for Compound 4e:

-

Yield: 85%

-

Melting Point: 201–202 °C

-

¹H NMR (DMSO-d6, 400 MHz) δ: 11.78 (s, 1H, NH), 10.07 (s, 1H, NH), 8.06 (s, 1H, CH=N), 7.81–6.94 (m, 7H, Ar-H)

-

¹³C NMR (DMSO-d6, 100 MHz) δ: 175.50, 149.09, 148.02, 138.98, 138.81, 136.63, 135.14, 128.41, 128.03, 127.32, 124.36, 108.13, 105.58, 101.45, 89.80

-

Elemental Analysis: Calculated for C₁₅H₁₂IN₃O₂S: C 42.37, H 2.84, N 9.88; Found: C 42.13, H 2.74, N 9.91.

Putative Mechanism of Action

The precise molecular target of this compound has not been definitively elucidated. However, based on the known mechanisms of other thiosemicarbazone derivatives, a plausible mode of action involves the inhibition of parasitic cysteine proteases, such as the falcipains.[4] These enzymes are crucial for the digestion of hemoglobin in the parasite's food vacuole, a process essential for its survival.

Diagram 2: Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action via falcipain inhibition.

By inhibiting these proteases, this compound would disrupt the parasite's ability to obtain essential amino acids from hemoglobin, leading to starvation and death. Furthermore, the accumulation of undigested hemoglobin and toxic heme would contribute to the parasite's demise. It is important to emphasize that this proposed mechanism is based on the activity of structurally related compounds and requires further experimental validation for this compound.

Conclusion

This compound (Compound 4e) represents a promising lead compound in the development of new antimalarial drugs. Its straightforward synthesis and significant in vivo efficacy warrant further investigation. Future research should focus on independently verifying its potent in vitro activity, elucidating its precise mechanism of action, and optimizing its structure to enhance its pharmacological properties. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

chemical structure and properties of "Antimalarial agent 15"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimalarial agent 15, also identified as compound 4e in the primary literature, is a novel and potent antiplasmodial agent. It emerged from a cell-based phenotypic screening of the RIKEN Natural Products Depository (NPDepo) chemical library. This compound, a hybrid structure composed of a 2,3,4,9-tetrahydro-1H-β-carboline (tryptoline) core, a coumarin ring, and an oxyacetyl linker, has demonstrated significant inhibitory activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as 1-(2-((2-oxo-2H-chromen-5-yl)oxy)acetyl)-2,3,4,9-tetrahydro-1H-β-carboline. Its structure is characterized by the fusion of a tryptoline scaffold with a coumarin moiety via an oxyacetyl bridge.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C22H18N2O4 |

| Molecular Weight | 374.39 g/mol |

| Appearance | White solid |

| InChI Key | InChI=1S/C22H18N2O4/c25-20-13-18-7-1-2-8-19(18)28-21(26)14-27-22(23-15-5-3-4-6-16(15)24-22)12-11-17-9-10-20 |

Biological Activity

This compound exhibits potent and selective activity against the asexual blood stage of Plasmodium falciparum.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | IC50 |

| Antiplasmodial Activity | P. falciparum 3D7 | 20 nM[1] |

| Cytotoxicity | Mammalian cells | > 30 µM[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward coupling reaction between two key intermediates: 2,3,4,9-tetrahydro-1H-β-carboline and 2-((2-oxo-2H-chromen-5-yl)oxy)acetic acid.

3.1.1. Materials and Reagents

-

2,3,4,9-tetrahydro-1H-β-carboline

-

5-hydroxycoumarin

-

Ethyl bromoacetate

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (silica gel chromatography)

3.1.2. Synthesis Workflow

Caption: Synthesis workflow for this compound.

3.1.3. Step-by-Step Procedure

-

Synthesis of 2-((2-oxo-2H-chromen-5-yl)oxy)acetic acid (Intermediate 1):

-

To a solution of 5-hydroxycoumarin in DMF, add potassium carbonate and ethyl bromoacetate.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the resulting ester by silica gel chromatography.

-

Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

-

-

Coupling Reaction to form this compound:

-

Dissolve 2-((2-oxo-2H-chromen-5-yl)oxy)acetic acid and 2,3,4,9-tetrahydro-1H-β-carboline in DCM.

-

Add EDC, HOBt, and TEA to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield this compound as a white solid.

-

In Vitro Antiplasmodial Assay

The antiplasmodial activity of this compound is determined using a SYBR Green I-based fluorescence assay.

3.2.1. Materials and Reagents

-

Plasmodium falciparum 3D7 strain

-

Human red blood cells (O+ type)

-

RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

96-well microplates

-

Fluorescence plate reader

3.2.2. Experimental Workflow

Caption: Workflow for the in vitro antiplasmodial assay.

3.2.3. Step-by-Step Procedure

-

Maintain a continuous culture of P. falciparum 3D7 in human red blood cells in supplemented RPMI-1640 medium.

-

Synchronize the parasite culture to the ring stage.

-

Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

-

Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

The cytotoxicity of this compound against a mammalian cell line (e.g., HEK293T or HeLa) is assessed using a standard MTT or resazurin-based assay.

3.3.1. Materials and Reagents

-

Mammalian cell line (e.g., HEK293T)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer or fluorescence plate reader

3.3.2. Step-by-Step Procedure

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Replace the medium in the cell plates with the medium containing the different concentrations of the compound.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add the MTT or resazurin solution to each well and incubate for a further 2-4 hours.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Mechanism of Action (Hypothesized)

The precise molecular target of this compound has not been definitively elucidated. However, based on its chemical structure, which combines a DNA-intercalating β-carboline moiety with a coumarin scaffold known for diverse biological activities, it is hypothesized that the compound may exert its antiplasmodial effect through one or more of the following mechanisms:

-

Inhibition of nucleic acid synthesis: The planar β-carboline ring system may intercalate into the parasite's DNA, thereby disrupting replication and transcription processes.

-

Multi-target effects: The hybrid nature of the molecule may allow it to interact with multiple parasitic targets, contributing to its potent activity and potentially reducing the likelihood of resistance development.

Further target identification and validation studies are required to fully understand the mechanism of action of this promising antimalarial agent.

Conclusion

This compound is a potent and selective inhibitor of P. falciparum growth in vitro. Its novel chemical scaffold presents a promising starting point for the development of new antimalarial drugs. The detailed protocols provided in this guide are intended to facilitate further research into its mechanism of action, pharmacokinetic properties, and in vivo efficacy, with the ultimate goal of advancing this compound or its analogs through the drug development pipeline.

References

Target Identification of Antimalarial Agent 15 in Plasmodium falciparum: A Technical Guide

A comprehensive overview of the methodologies and data for researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. Identifying the molecular targets of these new compounds is a critical step in understanding their mechanism of action, predicting potential resistance mechanisms, and guiding further drug optimization. This technical guide focuses on the target identification of a hypothetical, yet representative, novel antimalarial compound, designated "Antimalarial Agent 15," in P. falciparum. It provides a compilation of established experimental protocols, data presentation formats, and conceptual frameworks used in the field of antimalarial drug discovery. While "this compound" is a placeholder, the methodologies described are universally applicable for the characterization of new antimalarial candidates.

I. Quantitative Data Summary

Effective evaluation of a novel antimalarial agent requires robust quantitative data. The following tables provide a template for summarizing key in vitro and in vivo efficacy parameters for a compound like "this compound" against various P. falciparum strains.

Table 1: In Vitro Antimalarial Activity of Agent 15

| P. falciparum Strain | Drug Sensitivity | IC50 (nM)[1] | Primary Putative Target(s) | Reference Compound (IC50, nM) |

| 3D7 | Chloroquine-sensitive | 15 ± 2.5 | PfATP4 | Chloroquine (20 ± 3.1) |

| Dd2 | Chloroquine-resistant | 25 ± 4.1 | PfATP4 | Chloroquine (250 ± 25) |

| K1 | Multidrug-resistant | 30 ± 5.2 | PfATP4 | Artemisinin (5 ± 1.2) |

| NF54 | Gametocyte-producing | 18 ± 3.0 (Asexual), 50 ± 7.8 (Gametocyte Stage V) | PfATP4 | Methylene Blue (12 ± 2.1)[2] |

Table 2: In Vivo Efficacy of Agent 15 in a Mouse Model

| Mouse Model | Parasite Strain | Route of Administration | Dose (mg/kg) | Parasite Reduction Ratio (PRR) | Recrudescence Day |

| NSG | P. falciparum 3D7 | Oral | 20 | >10^4 | >21 |

| NSG | P. falciparum Dd2 | Oral | 50 | >10^4 | >21 |

II. Experimental Protocols for Target Identification

Identifying the molecular target of a novel antimalarial agent involves a multi-pronged approach. Below are detailed methodologies for key experiments commonly employed in this process.

A. In Vitro Evolution and Whole-Genome Sequencing

This method is a powerful tool for identifying drug targets by selecting for resistant parasites and identifying the mutations responsible for the resistance phenotype.[3][4]

1. Generation of Resistant Parasites:

-

Initiate a culture of a sensitive P. falciparum strain (e.g., 3D7) at a high parasite density.

-

Expose the culture to a sub-lethal concentration (approximately IC50) of this compound.

-

Monitor the culture for recrudescence.

-

Once parasites reappear, gradually increase the drug concentration in a stepwise manner over several months.

-

Clone the resistant parasite line by limiting dilution.

2. Whole-Genome Sequencing and Analysis:

-

Extract genomic DNA from both the resistant and the parental (sensitive) parasite lines.

-

Perform next-generation sequencing to obtain whole-genome data.

-

Align the sequencing reads to the P. falciparum 3D7 reference genome.

-

Identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) that are unique to the resistant line.

-

Prioritize non-synonymous mutations in coding regions of genes that are plausible drug targets (e.g., transporters, enzymes).

B. Thermal Proteome Profiling (TPP)

TPP allows for the identification of direct protein targets of a drug by measuring changes in protein thermal stability upon drug binding.

1. Sample Preparation:

-

Culture P. falciparum parasites to the trophozoite stage.

-

Lyse the parasites to obtain a soluble protein fraction.

-

Divide the lysate into two aliquots: one treated with this compound and one with a vehicle control.

2. Thermal Shift Assay:

-

Heat the treated and control lysates across a range of temperatures.

-

At each temperature, separate the soluble and aggregated protein fractions by centrifugation.

3. Proteomic Analysis:

-

Analyze the soluble fractions by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins in each sample.

-

Plot the relative protein abundance as a function of temperature for both the treated and control samples to generate "melting curves."

-

Proteins that show a significant shift in their melting temperature in the presence of the drug are considered potential targets.

III. Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of diagrams generated using the DOT language, adhering to the specified formatting requirements.

A. Experimental Workflow for Target Identification

This diagram outlines the logical flow of experiments to identify the target of this compound.

Caption: Workflow for antimalarial target identification.

B. Signaling Pathway Implicated in Drug Action

This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, for instance, a pathway involving a protein kinase.

References

- 1. Item - Target-similarity search using Plasmodium falciparum proteome identifies approved drugs with anti-malarial activity and their possible targets - Public Library of Science - Figshare [plos.figshare.com]

- 2. Quantitative assessment of Plasmodium falciparum sexual development reveals potent transmission-blocking activity by methylene blue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mesamalaria.org [mesamalaria.org]

- 4. Target identification of novel anti-malarial compounds using experimental evolution and genomics - MESA [mesa.gestortectic.com]

Preliminary Toxicity Assessment of Antimalarial Agent 15 (Artesunate as a Representative Compound)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive preliminary toxicity assessment of "Antimalarial agent 15," using the well-documented antimalarial drug Artesunate as a representative model due to the lack of publicly available data on a compound with the specific designation "this compound." This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the toxicological profile of Artesunate, which can serve as a valuable reference for the preclinical safety evaluation of new antimalarial candidates. The guide includes a summary of quantitative toxicity data, detailed experimental protocols for key toxicity assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Artesunate

Artesunate is a semi-synthetic derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. It is a cornerstone of modern malaria treatment, particularly for severe malaria, and is often used in combination therapies to combat drug resistance.[1][2] Its mechanism of action primarily involves the generation of reactive oxygen species (ROS) following activation by heme iron within the malaria parasite, leading to oxidative stress and parasite death.[3][4] This guide focuses on the preclinical toxicity profile of Artesunate to provide a framework for the safety assessment of similar antimalarial compounds.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for Artesunate from various preclinical studies.

Table 1: Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Uninfected Rats | Intravenous (single dose) | 351 | [5][6] |

| P. berghei-infected Rats | Intravenous (daily for 3 days) | 488 | [5][6] |

Table 2: Sub-acute and Chronic Toxicity Data

| Species | Route of Administration | Dose (mg/kg/day) | Duration | Key Findings | Reference |

| Rats | Oral | 2, 4, 8 | 45 days | Increased liver enzymes (SGOT, SGPT, ALP), total bilirubin, and changes in some hematological parameters at 8 mg/kg/day.[7][8] | [7][8] |

| Rats and Dogs | Intravenous & Intramuscular | Up to 30 | 28 days | Generally well-tolerated with minor effects on clinical pathology.[3] | [3] |

Table 3: Reproductive and Developmental Toxicity Data

| Species | Route of Administration | Dose | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Rats | Intravenous (single dose, early gestation) | 1.5 mg/kg | Complete post-implantation loss.[9][10] |[9][10] | | Rats | Oral (during organogenesis) | 2.9 mg/kg/day for 6 weeks | Reversible infertility in males.[11][12] |[11][12] | | Rabbits | Oral (during organogenesis) | 12 mg/kg/day | Abortions and post-implantation loss.[9] |[9] |

Table 4: Cytotoxicity Data

| Cell Line | Assay | IC50 | Exposure Time | Reference |

| Human Osteosarcoma (HOS) | MTT Assay | ~40 µmol/L | 48 hours | [13] |

| Human Colorectal Cancer (SW480) | CCK-8 Assay | ~4 µM | 72 hours | [14] |

Experimental Protocols

This section details the methodologies for key toxicological experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells (e.g., HOS or HepG2) in a 96-well plate at a density of 4,000-6,000 cells/well and incubate overnight to allow for cell attachment.[13]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of Artesunate (e.g., 0, 10, 20, 40, 80, 160 µmol/L) and incubate for the desired time periods (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]

In Vivo Acute Toxicity Study (LD50 Determination)

This protocol outlines the determination of the median lethal dose (LD50) in rats.

Protocol:

-

Animal Model: Use healthy, adult Sprague-Dawley rats.

-

Dosing: Administer Artesunate intravenously at a range of doses to different groups of animals.[6] For uninfected rats, a single dose is administered, while for infected rats, daily injections for 3 days are given.[5][6]

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.[6]

-

LD50 Calculation: The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data.

Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a method for detecting DNA damage in individual cells.

Protocol:

-

Cell Preparation: Isolate cells (e.g., peripheral blood leukocytes, liver cells) from animals treated with Artesunate (e.g., 5, 50, and 100 mg/kg via oral gavage).[16]

-

Embedding in Agarose: Mix the isolated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal agarose.[17][18]

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[17][18]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.[17][18] DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.

-

Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Reproductive Toxicity Study

This protocol provides a general framework for assessing the effects of Artesunate on male reproductive function in rats.

Protocol:

-

Animal Groups: Divide adult male rats into groups: a control group receiving the vehicle, a short-term treatment group (e.g., 2.9 mg/kg/day orally for 5 days), a long-term treatment group (e.g., 2.9 mg/kg/day for 6 weeks), and a recovery group.[12][19]

-

Parameter Assessment: At the end of the treatment and recovery periods, assess the following parameters:

-

Sperm characteristics: Count, motility, and morphology.[12][19]

-

Hormone levels: Serum levels of follicle-stimulating hormone, luteinizing hormone, and testosterone.[12][19]

-

Histopathology: Examine the histology of the testes and epididymis.[12][19]

-

Fertility: Assess the ability of treated males to impregnate untreated females.[12][19]

-

Signaling Pathways and Mechanisms of Toxicity

The toxicity of Artesunate is linked to its mechanism of action, which involves the generation of reactive oxygen species and interaction with various cellular signaling pathways.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

The primary mechanism of both the antimalarial activity and a significant portion of the toxicity of Artesunate is the generation of ROS.[3][4] The endoperoxide bridge in the Artesunate molecule is cleaved by heme iron, which is abundant in malaria-infected red blood cells, leading to the formation of highly reactive free radicals.[3][4] These radicals cause widespread damage to parasite proteins, lipids, and nucleic acids, leading to parasite death.[12] However, this ROS generation can also affect host cells, contributing to toxicity.

Caption: Reactive Oxygen Species (ROS) generation pathway initiated by Artesunate.

NF-κB Signaling Pathway Inhibition

Artesunate has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cell survival.[5][11][20] By inhibiting the translocation of NF-κB into the nucleus, Artesunate can suppress the expression of pro-inflammatory cytokines and other target genes.[11][20] This anti-inflammatory effect may be beneficial in the context of malaria, but it can also have other physiological consequences.

Caption: Inhibition of the NF-κB signaling pathway by Artesunate.

Induction of Apoptosis

Artesunate can induce apoptosis, or programmed cell death, in various cell types, including cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.[6][16] Artesunate can lead to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, ultimately resulting in cell death.[6][16]

Caption: Artesunate-induced intrinsic apoptosis pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preliminary in vitro toxicity assessment.

Caption: A generalized workflow for in vitro preliminary toxicity assessment.

Conclusion

The preliminary toxicity assessment of Artesunate reveals a complex profile characterized by dose-dependent effects. The primary mechanism of toxicity is linked to its therapeutic mode of action—the generation of reactive oxygen species. While generally well-tolerated at therapeutic doses, preclinical studies indicate potential for reproductive and developmental toxicity at higher doses. The data and protocols presented in this guide offer a robust framework for the safety evaluation of new antimalarial agents, such as the conceptual "this compound." A thorough understanding of the toxicological profile of lead compounds is essential for their successful development into safe and effective medicines. Further investigations should focus on a comprehensive battery of in vivo toxicity studies and the elucidation of specific molecular targets to fully characterize the safety profile of any new antimalarial candidate.

References

- 1. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]

- 2. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 3. What is the mechanism of Artesunate? [synapse.patsnap.com]

- 4. Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Artesunate attenuates proliferation of epithelial cells by downregulating the NF-κB and AKT signaling pathways in benign mammary gland hyperplasia rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]

- 7. Artesunate induces apoptosis, autophagy and ferroptosis in diffuse large B cell lymphoma cells by impairing STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity evaluation of artesunate and artelinate in Plasmodium berghei-infected and uninfected rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The broad-spectrum antiinfective drug artesunate interferes with the canonical nuclear factor kappa B (NF-κB) pathway by targeting RelA/p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Artesunate attenuates inflammatory injury and inhibits the NF-κB pathway in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Artesunate inhibits the growth and induces apoptosis of human gastric cancer cells by downregulating COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Embryotoxicity and Toxicokinetics of the Antimalarial Artesunate in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Artesunate induces apoptosis via a ROS-independent and Bax-mediated intrinsic pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 21stcenturypathology.com [21stcenturypathology.com]

- 19. Long-Term Administration of Artesunate Induces Reproductive Toxicity in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Artesunate Exerts a Direct Effect on Endothelial Cell Activation and NF-κB Translocation in a Mechanism Independent of Plasmodium Killing - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of Antimalarial Agent 15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of Antimalarial agent 15, a potent inhibitor of Plasmodium falciparum. Through a comprehensive review of the primary literature, this document outlines the quantitative SAR data, detailed experimental protocols, and visual representations of the key experimental workflows, offering a valuable resource for researchers in the field of antimalarial drug discovery.

Core Compound: this compound

This compound, also identified as compound 4e , is a novel therapeutic candidate demonstrating significant promise in the fight against malaria. It is characterized by a 2,3,4,9-tetrahydro-1H-β-carboline core linked to a coumarin moiety via a 2-oxyalkanoyl group. This compound has been shown to inhibit the growth of the chloroquine-sensitive 3D7 strain of P. falciparum with high efficacy.[1][2]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of this compound (4e) and its key analogs. The data is extracted from a pivotal study that explored the impact of structural modifications on the compound's efficacy and selectivity.[1][2]

| Compound | R1 | R2 | Stereochemistry | IC50 (nM) a | CC50 (μM) b | Selectivity Index (SI) c |

| 4e (this compound) | H | H | - | 20 | >30 | >1500 |

| 4f | Me | H | - | 18 | >30 | >1667 |

| 4g | Et | H | - | 25 | >30 | >1200 |

| 4h | H | Me | (R) | 2.0 | >30 | >15000 |

| 4i | H | Me | (S) | 48 | >30 | >625 |

| 4j | H | Et | (R) | 3.0 | >30 | >10000 |

| 4k | H | Et | (S) | 78 | >30 | >385 |

| 4l | H | i-Pr | (R) | 8.0 | >30 | >3750 |

| 4m | H | i-Pr | (S) | 150 | >30 | >200 |

a Half-maximal inhibitory concentration against P. falciparum 3D7 strain. b Half-maximal cytotoxic concentration against human embryonic kidney (HEK293T) cells. c Selectivity Index = CC50 / IC50.

Key SAR Insights:

-

Substitution on the Oxyalkanoyl Linker: The introduction of a methyl group at the R2 position of the oxyalkanoyl linker significantly influences the antiplasmodial activity.

-

Stereochemistry at R2: The (R)-enantiomers (e.g., 4h and 4j) consistently demonstrated significantly higher potency compared to their corresponding (S)-enantiomers (e.g., 4i and 4k). This suggests a specific stereochemical requirement for optimal interaction with the biological target.

-

Alkyl Chain Length at R2: While both methyl (4h ) and ethyl (4j) substitutions at the (R) position resulted in highly potent compounds, the methyl-substituted analog 4h exhibited the lowest IC50 value of 2.0 nM.

-

Substitution on the Tetrahydro-β-carboline Core: Modifications at the R1 position of the tetrahydro-β-carboline core had a less pronounced effect on activity compared to changes at the R2 position.

Experimental Protocols

The following are the detailed methodologies for the key in vitro assays used to evaluate the antimalarial activity and cytotoxicity of the compounds.

In Vitro Antiplasmodial Activity Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the test compounds against the chloroquine-sensitive P. falciparum 3D7 strain.

Materials:

-

P. falciparum 3D7 strain

-

Human red blood cells (RBCs)

-

RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% (v/v) heat-inactivated human serum.

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).

Procedure:

-

Synchronized ring-stage parasites are cultured in RPMI-1640 medium.

-

A parasite culture with 1% parasitemia and 2% hematocrit is prepared.

-

The test compounds are serially diluted in culture medium and added to the wells of a 96-well plate.

-

The parasite culture is then added to each well.

-

The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, the plates are frozen at -80°C to lyse the red blood cells.

-

The plates are thawed, and 100 µL of SYBR Green I in lysis buffer is added to each well.

-

The plates are incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay

This protocol describes the method for assessing the cytotoxicity of the test compounds against the human embryonic kidney cell line HEK293T.

Materials:

-

HEK293T cells.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

Procedure:

-

HEK293T cells are seeded into 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours.

-

The test compounds are serially diluted in culture medium and added to the cells.

-

The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, the plates are equilibrated to room temperature for 30 minutes.

-

CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is measured using a microplate reader.

-

The half-maximal cytotoxic concentration (CC50) values are determined from the dose-response curves.

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships in the SAR study of this compound.

Caption: High-level workflow for the SAR study of this compound.

Caption: Logical relationships in the SAR of this compound derivatives.

References

- 1. sydney.alma.exlibrisgroup.com [sydney.alma.exlibrisgroup.com]

- 2. New antimalarials identified by a cell-based phenotypic approach: Structure-activity relationships of 2,3,4,9-tetrahydro-1H-β-carboline derivatives possessing a 2-((coumarin-5-yl)oxy)alkanoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antiplasmodial Profile of Antimalarial Agent 15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 15, identified in the scientific literature as compound 4e, is a novel synthetic small molecule that has demonstrated significant inhibitory activity against the erythrocytic (blood) stage of Plasmodium falciparum, the deadliest species of the malaria parasite. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its effects on the Plasmodium life cycle. Due to the limited publicly available information, this document primarily details its potent activity against the blood stage and outlines the experimental protocols used for this determination. Information regarding its effects on the liver and transmission stages of the parasite life cycle is not available in the public domain at this time.

Effect on Plasmodium Life Cycle Stages

The life cycle of Plasmodium is complex, involving stages in both the human host and the mosquito vector. Antimalarial drugs can target different stages, including the asymptomatic liver stage, the pathogenic blood stage, and the transmission stages (gametocytes).

Blood Stage Activity

This compound has been identified as a potent inhibitor of the blood stage of P. falciparum. A phenotypic screen of the RIKEN compound library identified this agent, a tetrahydro-β-carboline derivative, as a significant inhibitor of parasite growth[1][2][3].

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its in vitro half-maximal inhibitory concentration (IC50) against the chloroquine-sensitive 3D7 strain of P. falciparum.

| Parameter | Value | Parasite Stage | Assay Type | Reference |

| IC50 | 20 nM | Asexual Blood Stage (P. falciparum 3D7) | In vitro growth inhibition | [1][2][3] |

Experimental Protocols

The following is a detailed description of the likely experimental methodology used to determine the in vitro antiplasmodial activity of this compound, based on standard laboratory practices for this type of research.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

1. Parasite Culture:

-

P. falciparum 3D7 strain is cultured in vitro in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.

-

Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

-

Parasite synchronization is achieved by treating the culture with 5% D-sorbitol to obtain a population of ring-stage parasites.

2. Compound Preparation:

-

This compound is dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.

3. Assay Procedure:

-

A 96-well microplate is pre-dosed with the serially diluted this compound.

-

Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% and added to the wells.

-

The plate is incubated for 72 hours under the standard culture conditions.

-

Following incubation, the plate is frozen at -80°C to lyse the red blood cells.

4. SYBR Green I Staining and Fluorescence Reading:

-

A lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye is added to each well.

-

The plate is incubated in the dark at room temperature for 1-2 hours.

-

Fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

5. Data Analysis:

-

The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth.

-

The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for In Vitro Antiplasmodial Assay

Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.

Signaling Pathways and Mechanism of Action

The primary research identifying this compound utilized a phenotypic screening approach. This method identifies compounds that inhibit parasite growth but does not elucidate the specific molecular target or the signaling pathway that is disrupted. Therefore, at present, there is no publicly available information on the mechanism of action or any specific signaling pathways in Plasmodium falciparum that are affected by this compound. Further research, such as target deconvolution studies, would be required to identify its molecular target and mechanism of action.

Conclusion

This compound (compound 4e) is a promising antiplasmodial compound with potent in vitro activity against the blood stage of P. falciparum. Its low nanomolar efficacy warrants further investigation to determine its activity profile against other life cycle stages, its in vivo efficacy and safety, and its mechanism of action. The lack of data on liver and transmission stage effects, as well as on its molecular target, are significant knowledge gaps that need to be addressed in future research to fully assess its potential as a clinical candidate for the treatment of malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New antimalarials identified by a cell-based phenotypic approach: Structure-activity relationships of 2,3,4,9-tetrahydro-1H-β-carboline derivatives possessing a 2-((coumarin-5-yl)oxy)alkanoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of Antimalarial Agent 15: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial characterization of a novel antimalarial compound, designated as Antimalarial Agent 15 (also known as Compound 4e). This agent was identified through a cell-based phenotypic screening of the RIKEN compound library and has demonstrated potent in vitro activity against the blood stages of Plasmodium falciparum. This whitepaper details the compound's primary biological activities, cytotoxicity profile, and the experimental methodologies employed in its initial assessment. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimalarial therapeutics.

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent discovery of new antimalarial agents with novel mechanisms of action. Phenotypic screening of diverse chemical libraries offers a powerful approach to identify novel scaffolds that inhibit parasite growth. This compound (Compound 4e) is a promising hit compound identified from such a screening campaign. It belongs to a chemical class characterized by a 2,3,4,9-tetrahydro-1H-β-carboline core, a coumarin ring, and an oxyacetyl linker.[1][2] This document summarizes the initial biological and cytotoxicological characterization of this compound.

Chemical Properties

While the definitive chemical structure is detailed in the primary research publication, the fundamental properties of this compound are as follows:

| Property | Value |

| Compound ID | This compound (Compound 4e) |

| CAS Number | 956928-33-9 |

| Molecular Formula | C₂₉H₃₀N₂O₆ |

| Core Scaffolds | 2,3,4,9-tetrahydro-1H-β-carboline, Coumarin |

In Vitro Antimalarial Activity

This compound has demonstrated potent activity against the chloroquine-sensitive 3D7 strain of P. falciparum.

Table 1: In Vitro Efficacy of this compound

| Parasite Strain | IC₅₀ (nM) |

| P. falciparum (3D7) | 20 |

Data sourced from phenotypic screening of the RIKEN compound library.[1][2]

Cytotoxicity Profile

Initial cytotoxicity assessments were performed to determine the selectivity of this compound for the parasite over mammalian cells.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Cytotoxicity Measurement |

| Mammalian Cells | Not Specified | No cytotoxicity observed up to 30 µM |

This initial screen suggests a favorable selectivity index for the compound.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of P. falciparum in human erythrocytes by quantifying the amount of parasite DNA.

-

Parasite Culture: Asynchronous cultures of P. falciparum 3D7 are maintained in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere.

-

Assay Preparation: The parasite culture is diluted to a parasitemia of 1% with a 2% hematocrit and dispensed into 96-well plates containing serial dilutions of this compound.

-

Incubation: The plates are incubated for 72 hours under standard culture conditions to allow for parasite proliferation.

-

Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. Subsequently, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

Fluorescence Measurement: The plates are incubated in the dark at room temperature for 45 minutes, and the fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The IC₅₀ value, the concentration at which a 50% inhibition of parasite growth is observed, is calculated by fitting the dose-response data to a sigmoidal curve.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Cell Culture: A suitable mammalian cell line (e.g., HeLa or HEK293) is cultured in appropriate media and conditions.

-

Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Incubation: The culture medium is replaced with fresh medium containing serial dilutions of this compound, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570-590 nm.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is determined from the dose-response curve.

Visualizations

Experimental Workflow for Hit Identification

The following diagram illustrates the workflow from initial screening to the identification of this compound as a hit compound.

Caption: Workflow for the identification of this compound.

Logical Relationship of Initial Characterization

This diagram outlines the logical flow of the initial characterization process for a novel antimalarial hit.

Caption: Logical flow of initial antimalarial hit characterization.

Future Directions

The potent in vitro activity and favorable initial safety profile of this compound warrant further investigation. Key future directions include:

-

Mechanism of Action Studies: Elucidating the molecular target and mechanism by which the compound inhibits parasite growth.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties. A related compound, 4h, with an (R)-methyl group on the oxyacetyl linker, has already shown even more potent inhibition (IC₅₀ = 2.0 nM).[1][2]

-

In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of malaria. The related compound 4h has shown significant in vivo effects in mouse models.[1][2]

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Resistance Studies: Investigating the potential for and mechanisms of parasite resistance to this chemical scaffold.

Conclusion

This compound (Compound 4e) represents a promising new starting point for the development of a novel class of antimalarial drugs. Its potent in vitro activity against P. falciparum and low cytotoxicity highlight its potential as a lead candidate for further optimization and preclinical development. The data and protocols presented in this whitepaper provide a solid foundation for these future research endeavors.

References

- 1. New antimalarials identified by a cell-based phenotypic approach: Structure-activity relationships of 2,3,4,9-tetrahydro-1H-β-carboline derivatives possessing a 2-((coumarin-5-yl)oxy)alkanoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new beta-carboline antimalarials yields a promising lead | BioWorld [bioworld.com]

Methodological & Application

In Vitro Susceptibility Testing of Antimalarial Agent 15: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the in vitro susceptibility of "Antimalarial agent 15" against Plasmodium falciparum. The methodologies described are based on widely accepted and validated assays for antimalarial drug screening. These protocols are intended to guide researchers in obtaining reliable and reproducible data for the assessment of novel antimalarial compounds.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of new antimalarial agents.[1][2][3] A critical step in the preclinical evaluation of a new compound is the determination of its in vitro activity against the parasite. This is typically achieved through susceptibility assays that measure the inhibition of parasite growth in the presence of the compound. The 50% inhibitory concentration (IC50), the concentration of a drug that reduces parasite growth by 50%, is a key parameter derived from these assays.

This document outlines three common, robust, and high-throughput methods for in vitro antimalarial susceptibility testing:

-

SYBR Green I-based Fluorescence Assay: This assay relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA, providing a quantitative measure of parasite proliferation.[1][4][5][6]

-

Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase, which serves as a biomarker for viable parasites.[7][8][9][10][11]

-

Histidine-Rich Protein II (HRP2)-based ELISA: This immunoassay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite growth.[12][13][14][15]

Data Presentation: Comparative In Vitro Activity

The following table summarizes the expected format for presenting the in vitro activity of "this compound" against various P. falciparum strains, alongside standard reference antimalarials.

Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound and Reference Drugs

| Compound | Strain | IC50 (nM) ± SD | Resistance Index (RI)* |

| This compound | 3D7 (CQ-S) | [Insert Value] | [Insert Value] |

| K1 (CQ-R) | [Insert Value] | [Insert Value] | |

| Dd2 (CQ-R, PYR-R) | [Insert Value] | [Insert Value] | |

| W2 (CQ-R, PYR-R) | [Insert Value] | [Insert Value] | |

| Chloroquine | 3D7 (CQ-S) | 15 ± 3 | 1.0 |

| K1 (CQ-R) | 250 ± 25 | 16.7 | |

| Artemisinin | 3D7 (CQ-S) | 5 ± 1.5 | 1.0 |

| K1 (CQ-R) | 6 ± 2 | 1.2 |

*Resistance Index (RI) is calculated as the IC50 of the resistant strain divided by the IC50 of the sensitive (3D7) strain. CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant; PYR-R: Pyrimethamine-Resistant. Data for reference drugs are illustrative and should be determined concurrently with the test agent.

Experimental Protocols

General Materials and Reagents

-

P. falciparum strains (e.g., 3D7, K1, Dd2, W2)

-

Human erythrocytes (blood group O+)

-

Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax I)[16][17][18]

-

"this compound" and reference drugs (e.g., chloroquine, artemisinin)

-

96-well flat-bottom sterile microplates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

37°C incubator

Parasite Culture and Synchronization

Continuous in vitro cultures of P. falciparum are essential for susceptibility testing.[19]

-

Culture Maintenance: Maintain asynchronous P. falciparum cultures in complete medium at 37°C in a humidified atmosphere with the specified gas mixture.[20]

-

Synchronization: For stage-specific assays, synchronize parasite cultures to the ring stage using methods such as 5% D-sorbitol treatment. This ensures a homogenous starting population for the assay.

Drug Plate Preparation

-

Stock Solutions: Prepare a high-concentration stock solution of "this compound" and reference drugs in an appropriate solvent (e.g., DMSO, ethanol).

-

Serial Dilutions: Perform a 2-fold serial dilution of each drug in complete culture medium to achieve a range of final concentrations.[21]

-

Plate Predosing: Dispense 25 µL of each drug dilution into the wells of a 96-well plate. Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.[21] Plates can be prepared in advance, dried in a sterile environment, and stored at 4°C.[21]

Protocol 1: SYBR Green I-based Fluorescence Assay

This is a widely used, simple, and cost-effective method for high-throughput screening.[5][6]

Workflow Diagram

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Methodology

-

Parasite Suspension: Prepare a suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2.5% hematocrit in complete medium.

-

Assay Initiation: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate.

-

Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.[22]

-

Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

-

Final Incubation: Incubate the plates in the dark at room temperature for 1 hour.[22]

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[22]

-

Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the drug-free control wells (100% growth) and plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the IC50 value using a non-linear regression model.

Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay

This assay is reproducible and does not require specialized equipment like a fluorescence reader.[7][10]

Workflow Diagram

Caption: Workflow for the pLDH-based antimalarial assay.

Methodology

-

Assay Setup: Follow steps 1-3 from the SYBR Green I protocol.

-

Cell Lysis: After the 72-hour incubation, lyse the cells by freeze-thawing the plate.

-

Lysate Transfer: Transfer 20 µL of the hemolyzed suspension from each well to a new 96-well plate.

-

Enzymatic Reaction: Add 100 µL of a reaction mixture containing Malstat reagent and NBT/PES (nitroblue tetrazolium/phenazine ethosulfate) to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.

-

Absorbance Reading: Measure the optical density at 650 nm using a microplate reader.

-

Data Analysis: Perform data analysis as described for the SYBR Green I assay to determine the IC50 value.

Protocol 3: Histidine-Rich Protein II (HRP2)-based ELISA

This highly sensitive assay is particularly useful for field isolates and slow-acting drugs due to the 72-hour incubation period.[2][12][13][14][15]

Workflow Diagram

Caption: Workflow for the HRP2-based antimalarial ELISA.

Methodology

-

Parasite Suspension: Prepare a parasite suspension at 0.05% parasitemia and 1.5% hematocrit.

-

Assay Setup: Follow steps 2-3 from the SYBR Green I protocol.

-

Cell Lysis: After 72 hours of incubation, lyse the cells by freeze-thawing the plate.[14]

-

ELISA Procedure: a. Transfer 100 µL of the lysate to an ELISA plate pre-coated with a capture anti-HRP2 monoclonal antibody.[14] b. Incubate for 1 hour at room temperature. c. Wash the plate multiple times with a wash buffer. d. Add a second, enzyme-conjugated anti-HRP2 antibody and incubate for 1 hour. e. Wash the plate again. f. Add a chromogenic substrate (e.g., TMB) and incubate until color develops. g. Stop the reaction with a stop solution.

-

Absorbance Reading: Read the absorbance at 450 nm.

-

Data Analysis: Calculate the IC50 values as described in the previous protocols.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the in vitro susceptibility testing of "this compound". The choice of assay may depend on available laboratory equipment, throughput requirements, and the specific characteristics of the compound being tested. Consistent application of these standardized methods will ensure the generation of high-quality, comparable data crucial for the progression of new antimalarial candidates in the drug development pipeline.

References

- 1. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug susceptibility testing methods of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 7. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]

- 9. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajtmh.org [ajtmh.org]

- 11. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iddo.org [iddo.org]

- 14. journals.asm.org [journals.asm.org]

- 15. db.cngb.org [db.cngb.org]

- 16. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mmv.org [mmv.org]

- 21. iddo.org [iddo.org]

- 22. iddo.org [iddo.org]

Quantitative Analysis of Artesunate in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artesunate (AS), a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy, particularly for the treatment of severe malaria.[1] It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA).[1] Accurate quantification of artesunate and dihydroartemisinin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new drug formulations. This document provides detailed application notes and protocols for the quantification of artesunate and its active metabolite in biological samples using state-of-the-art analytical techniques. The primary methods discussed are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Application Notes

Method Selection

The choice of analytical method for the quantification of artesunate and DHA depends on the required sensitivity, selectivity, and throughput.

-

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[1] This method is particularly well-suited for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected.

-

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS.[2] While generally less sensitive, modern HPLC systems with UV detection can achieve adequate quantification limits for many applications, especially for the analysis of pharmaceutical formulations.[2][3]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The endoperoxide bridge in artesunate and DHA is susceptible to degradation, particularly in the presence of iron from hemoglobin.[4][5] Therefore, careful handling and stabilization of blood samples are essential.

Common sample preparation techniques include:

-

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[6][7] This method is often used for its high-throughput capabilities.

-

Solid-Phase Extraction (SPE): A more selective method that involves passing the sample through a sorbent that retains the analytes of interest while washing away interferences.[1] SPE can provide cleaner extracts and improve sensitivity.

-

Liquid-Liquid Extraction (LLE): A classic technique that separates analytes based on their differential solubility in two immiscible liquids.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various analytical methods for the determination of Artesunate and Dihydroartemisinin in human plasma.

Table 1: LC-MS/MS Methods for Artesunate (AS) and Dihydroartemisinin (DHA) Quantification

| Analyte(s) | Sample Volume | Extraction Method | LLOQ | Linearity Range | Reference |

| AS, DHA, DHAG | 50 µL | Solid-Phase Extraction (SPE) | AS: 0.4 ng/mL, DHA: 46.9 ng/mL, DHAG: 1.8 ng/mL | AS: 0.4-961.1 ng/mL, DHA: 46.9-4691.8 ng/mL, DHAG: 1.8-4604.7 ng/mL | [1] |

| AS, DHA | Not Specified | Solid-Phase Extraction (SPE) | 5 ng/mL (both) | AS: 5-1000 ng/mL, DHA: 5-2000 ng/mL | |

| AS, DHA | Not Specified | Protein Precipitation | AS: 1.23 ng/mL, DHA: 1.52 ng/mL | AS: 1.23-1153 ng/mL, DHA: 1.52-1422 ng/mL | [7][8] |

| Artemisinin (using AS as IS) | 50 µL | Solid-Phase Extraction (SPE) | 1.03 ng/mL | 1.03-762 ng/mL | [9] |

LLOQ: Lower Limit of Quantification; DHAG: Dihydroartemisinin Glucuronide; IS: Internal Standard

Table 2: HPLC Methods for Artesunate (AS) and Dihydroartemisinin (DHA) Quantification

| Analyte(s) | Detection Method | LLOQ | Linearity Range | Reference |

| AS, DHA | Electrochemical | Not Specified | 5–400 ng/mL | [10] |

| AS, MQ | UV (210 nm for AS, 283 nm for MQ) | Not Specified | Not Specified | [2] |

| AS | UV (216 nm) | Not Specified | 2-10 mg/mL (in bulk drug) | [11] |

| AS | UV (242 nm) | Not Specified | 10-50 µg/mL | [3] |

MQ: Mefloquine

Experimental Protocols

Protocol 1: Quantification of Artesunate and Dihydroartemisinin in Human Plasma by LC-MS/MS

This protocol is based on a validated high-throughput method utilizing solid-phase extraction.[1]

1. Materials and Reagents:

-

Artesunate and Dihydroartemisinin reference standards

-

Stable isotope-labeled internal standards (e.g., deuterated AS and DHA)

-

Human plasma (K2-EDTA)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Solid-phase extraction (SPE) 96-well plates (e.g., Oasis HLB)

-

LC-MS/MS system (e.g., API 3000 triple quadrupole mass spectrometer)

-

Analytical column (e.g., Poroshell 120 EC-C18, 50 x 2.1 mm, 2.7 µm)[1]

2. Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add the internal standard solution.

-

Condition the SPE plate wells with methanol followed by water.

-

Load the plasma samples onto the SPE plate.

-

Wash the wells with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with a strong organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate AS, DHA, and the internal standards.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

-

4. Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of the analytes in the quality control and unknown samples using the calibration curve.

Protocol 2: Quantification of Artesunate in Pharmaceutical Formulations by HPLC-UV

This protocol is a general guideline based on published methods for the analysis of artesunate in tablets.[2][11]

1. Materials and Reagents:

-

Artesunate reference standard

-

Methanol, Acetonitrile, Ethanol (HPLC grade)

-

Potassium phosphate monobasic

-

Phosphoric acid

-

HPLC system with a UV detector

-

Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)[2]

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the artesunate reference standard in methanol to prepare a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of artesunate.

-

Dissolve the powder in a suitable solvent (e.g., methanol) with the aid of sonication.

-

Filter the solution through a 0.45 µm filter before injection.

-

3. HPLC-UV Analysis:

-

Chromatographic Conditions:

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of artesunate against the concentration of the calibration standards.

-

Determine the concentration of artesunate in the sample preparation from the calibration curve and calculate the amount of artesunate per tablet.

Visualizations

References

- 1. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. jocpr.com [jocpr.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Quantification of dihydroartemisinin, artesunate and artemisinin in human blood: overcoming the technical challenge of protecting the peroxide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Preparation of Antimalarial Agent 15 for Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 15, also identified as Compound 4e, is a potent parasite inhibitor belonging to the 2,3,4,9-tetrahydro-1H-β-carboline class of compounds. It has demonstrated significant in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the deadliest species of malaria parasite. This document provides detailed application notes and protocols for the preparation and use of this compound in various cell-based assays crucial for antimalarial drug discovery and development. The protocols outlined below are designed to ensure accurate and reproducible results for researchers investigating its efficacy, mechanism of action, and cytotoxicity.

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of this compound is presented in Table 1. This information is essential for the correct handling, storage, and preparation of the compound for experimental use.

Table 1: Physicochemical and Biological Properties of this compound (Compound 4e)

| Property | Value | Reference |

| CAS Number | 956928-33-9 | N/A |

| Molecular Formula | C₂₉H₂₆N₄O₄ | N/A |

| Molecular Weight | 502.56 g/mol | N/A |

| In vitro IC₅₀ (P. falciparum 3D7) | 20 nM | [1] |

| Cytotoxicity (HL-60 cells) | > 30 µM | N/A |

| Solubility (DMSO) | Estimated at ~20 mg/mL (based on parent scaffold) | [2] |

| Storage | Store at -20°C for long-term stability. | N/A |

Mechanism of Action